molecular formula C12H6Cl4 B1585528 2,3,3',4-Tetrachlorobiphenyl CAS No. 74338-24-2

2,3,3',4-Tetrachlorobiphenyl

Cat. No.: B1585528
CAS No.: 74338-24-2
M. Wt: 292 g/mol
InChI Key: ZKGSEEWIVLAUNH-UHFFFAOYSA-N
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Description

2,3,3’,4-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to their regulation and ban in many countries .

Mechanism of Action

Target of Action

The primary target of 2,3,3’,4-Tetrachlorobiphenyl is the estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,3,3’,4-Tetrachlorobiphenyl interacts with its target, the estrogen receptor, by binding to it. This disrupts cell function by altering the transcription of genes . It particularly influences the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

It is known that the compound can disrupt the functions of the endocrine (hormone) system . This disruption can lead to significant downstream effects, including alterations in hormone-responsive gene expression .

Pharmacokinetics

It is known that 2,3,3’,4-tetrachlorobiphenyl is a persistent organic pollutant . This means it is resistant to environmental degradation and can bioaccumulate in animal tissue and biomagnify in food chains .

Result of Action

The molecular and cellular effects of 2,3,3’,4-Tetrachlorobiphenyl’s action are primarily related to its disruption of the endocrine system . By binding to the estrogen receptor and altering gene transcription, 2,3,3’,4-Tetrachlorobiphenyl can affect a wide range of biological processes, including cellular proliferation and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4-Tetrachlorobiphenyl. As a persistent organic pollutant, 2,3,3’,4-Tetrachlorobiphenyl can remain in the environment for extended periods . This persistence, combined with its potential to bioaccumulate and biomagnify, means that environmental concentrations of 2,3,3’,4-Tetrachlorobiphenyl can have a significant impact on its biological effects .

Biochemical Analysis

Biochemical Properties

2,3,3’,4-Tetrachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where it acts as an endocrine disruptor . This compound binds to the receptor, mimicking or blocking the action of natural hormones, which can lead to altered gene expression and cellular proliferation. Additionally, 2,3,3’,4-Tetrachlorobiphenyl can interact with cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage .

Cellular Effects

2,3,3’,4-Tetrachlorobiphenyl has been shown to affect various cell types and cellular processes. In hepatocytes, it induces hepatomegaly and morphological alterations such as vesiculated endoplasmic reticulum and megamitochondria with paracrystalline inclusions . This compound also influences cell signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and disruption of cellular metabolism . Furthermore, 2,3,3’,4-Tetrachlorobiphenyl can affect immune cells, such as granulocytic HL-60 cells, by altering the release of arachidonic acid and other inflammatory mediators .

Molecular Mechanism

The molecular mechanism of 2,3,3’,4-Tetrachlorobiphenyl involves its binding to specific receptors and enzymes, leading to various biochemical and cellular effects. This compound binds to the estrogen receptor and AhR, altering gene expression and disrupting normal cellular functions . Additionally, it interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage . These interactions result in enzyme inhibition or activation, changes in gene expression, and disruption of cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4-Tetrachlorobiphenyl can change over time due to its stability and persistence in the environment. Studies have shown that this compound can induce long-term changes in cellular function, such as persistent elevations in dopamine concentrations in the brain following in utero and lactational exposure . Additionally, 2,3,3’,4-Tetrachlorobiphenyl can undergo biotransformation in plants and animals, leading to the formation of metabolites that may have different biological activities .

Dosage Effects in Animal Models

The effects of 2,3,3’,4-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function and gene expression, while at high doses, it can induce toxic effects such as hepatomegaly, oxidative stress, and DNA damage . Studies have shown that repeated oral dosing with 2,3,3’,4-Tetrachlorobiphenyl can lead to increased generation of reactive metabolites and covalent binding to cellular macromolecules, which may contribute to its toxic effects .

Metabolic Pathways

2,3,3’,4-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound to form hydroxylated metabolites and epoxides, which can further conjugate with glucuronide or glutathione to create corresponding conjugates . The formation of methyl sulfones is also observed, which is structure-dependent and involves specific chlorine substitution patterns . These metabolic pathways play a crucial role in the detoxification and elimination of 2,3,3’,4-Tetrachlorobiphenyl from the body.

Transport and Distribution

2,3,3’,4-Tetrachlorobiphenyl is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins such as albumin and lipoproteins, facilitating its distribution in the bloodstream . Additionally, this compound can accumulate in adipose tissue due to its lipophilic nature, leading to prolonged retention in the body . The distribution and covalent binding of 2,3,3’,4-Tetrachlorobiphenyl in different tissues can vary, with higher levels observed in the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 2,3,3’,4-Tetrachlorobiphenyl is primarily in the endoplasmic reticulum and mitochondria of hepatocytes . This compound can induce morphological changes in these organelles, such as vesiculation of the endoplasmic reticulum and formation of megamitochondria with paracrystalline inclusions . The localization of 2,3,3’,4-Tetrachlorobiphenyl in specific subcellular compartments is associated with its toxic effects and disruption of cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3’,4-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4-Tetrachlorobiphenyl, was historically carried out by direct chlorination of biphenyl. The process involved the use of chlorine gas and a catalyst, with the reaction being conducted in large reactors to produce various chlorinated biphenyls. The mixture was then separated and purified to obtain specific congeners .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,3’,4-Tetrachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Its applications in scientific research include:

Comparison with Similar Compounds

  • 3,3’,4,4’-Tetrachlorobiphenyl
  • 2,3,4,4’-Tetrachlorobiphenyl
  • 2,3,4,5-Tetrachlorobiphenyl

Comparison: 2,3,3’,4-Tetrachlorobiphenyl is unique in its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other tetrachlorobiphenyls, it has distinct environmental persistence and toxicological profiles, making it a compound of particular interest in environmental and health studies .

Properties

IUPAC Name

1,2,3-trichloro-4-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)9-4-5-10(14)12(16)11(9)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGSEEWIVLAUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074221
Record name 2,3,3',4-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74338-24-2
Record name PCB 55
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74338-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T34626QGG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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